2-(2,5-Dimethylbenzoyl)benzoic acid

Catalog No.
S665413
CAS No.
60288-22-4
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dimethylbenzoyl)benzoic acid

CAS Number

60288-22-4

Product Name

2-(2,5-Dimethylbenzoyl)benzoic acid

IUPAC Name

2-(2,5-dimethylbenzoyl)benzoic acid

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h3-9H,1-2H3,(H,18,19)

InChI Key

ZQICWAIMLICSMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2C(=O)O

2-(2,5-Dimethylbenzoyl)benzoic acid is an organic compound with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol. It is characterized by a benzoyl group attached to a benzoic acid moiety, specifically at the 2-position of the benzoic acid ring. This compound is also known by several synonyms, including 2'-Carboxy-2,5-dimethylbenzophenone and 2-[(2,5-dimethylphenyl)-oxomethyl]benzoic acid . The compound features a complex structure that contributes to its unique chemical properties and potential applications in various fields.

  • Wear gloves and safety glasses when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.

Chemical Structure and Properties

2-(2,5-Dimethylbenzoyl)benzoic acid, also known as 2-(2,5-dimethylbenzoyl)-benzoic acid, is an organic molecule consisting of a central benzene ring with a carboxylic acid group (COOH) attached at one position and a benzoyl group (C6H5CO) with two methyl groups (CH3) attached at the 2 and 5 positions on the other side. Its chemical formula is C16H14O3 and its CAS number is 60288-22-4 PubChem: .

This compound is a white crystalline solid that is soluble in some organic solvents such as methanol and ethanol Biosynth: .

Potential Applications

  • Organic synthesis: The presence of a carboxylic acid group and a benzoyl group suggests potential applications as an intermediate in the synthesis of more complex molecules Sigma-Aldrich: .
  • Material science: Aromatic carboxylic acids are known to be used in the development of new materials with specific properties ScienceDirect.
Typical of carboxylic acids and ketones. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Reduction: Can be reduced to corresponding alcohols or aldehydes using reducing agents like lithium aluminum hydride.

These reactions are significant for synthesizing derivatives or exploring its reactivity in organic synthesis.

The synthesis of 2-(2,5-Dimethylbenzoyl)benzoic acid can be achieved through several methods:

  • From Phthalic Anhydride and p-Xylene: A common synthetic route involves the reaction of phthalic anhydride with p-xylene under acidic conditions to yield the desired compound .
  • Acylation Reactions: Utilizing acyl chlorides or anhydrides in the presence of appropriate catalysts can also facilitate the formation of this compound.
  • Direct Functionalization: Advanced synthetic techniques may allow for direct functionalization of existing aromatic compounds to introduce the benzoyl group.

This compound has various applications across different sectors:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Material Science: Potential use in polymer chemistry for creating UV-stabilizers.
  • Organic Synthesis: Acts as a building block for synthesizing more complex organic molecules.

Several compounds share structural similarities with 2-(2,5-Dimethylbenzoyl)benzoic acid. Notable examples include:

Compound NameMolecular FormulaKey Features
2,5-Dimethylbenzoic AcidC₉H₁₀O₂Contains two methyl groups on the benzoic ring.
BenzophenoneC₁₄H₁₀OLacks carboxylic acid functionality; used as a UV filter.
4-MethylbenzophenoneC₁₅H₁₂OSimilar structure but with a different methyl substitution pattern.

Uniqueness

What distinguishes 2-(2,5-Dimethylbenzoyl)benzoic acid from these compounds is its dual functionality as both a carboxylic acid and a benzoyl derivative. This unique structure may confer distinct reactivity and biological properties not observed in simpler analogs.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

2-(2,5-Dimethylbenzoyl)benzoic acid

Dates

Last modified: 08-15-2023

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